17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
Desmethyl Fluorometholone is a synthetic glucocorticoid, a type of steroid used primarily for its anti-inflammatory properties. It is an impurity of Fluorometholone synthesis and is known for its application in treating ocular inflammation . The compound’s chemical formula is C21H27FO4, and it has a molecular weight of 362.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl Fluorometholone is synthesized through a series of chemical reactions involving the modification of Fluorometholone.
Industrial Production Methods: Industrial production of Desmethyl Fluorometholone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Fluorometholone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Desmethyl Fluorometholone has a wide range of applications in scientific research, including:
Mechanism of Action
Desmethyl Fluorometholone exerts its effects by inhibiting the inflammatory response. These proteins inhibit the release of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins and leukotrienes . This mechanism reduces inflammation and alleviates symptoms associated with inflammatory conditions.
Comparison with Similar Compounds
Fluorometholone: A parent compound with similar anti-inflammatory properties but with a methyl group that Desmethyl Fluorometholone lacks.
Fluorometholone Acetate: A derivative used in ophthalmic formulations with enhanced bioavailability.
Fluorometholone Impurities: Various impurities such as Fluorometholone Impurity A, B, and C, which differ in their chemical structure and properties.
Uniqueness: Desmethyl Fluorometholone is unique due to the absence of a methyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its potency, efficacy, and safety profile compared to other similar compounds .
Properties
IUPAC Name |
17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h6,8,10,15-17,25-26H,4-5,7,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWCKMREBLJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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